Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-
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Overview
Description
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-nitrophenyl group and an amino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- typically involves the nitration of benzoic acid derivatives followed by amination and carbonylation reactions. One common method involves the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then subjected to a series of reactions to introduce the amino and carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations using specialized equipment and controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and catalytic hydrogenation conditions. Oxidizing agents such as potassium permanganate (KMnO4) can also be used for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to different substituted benzoic acids .
Scientific Research Applications
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the amino carbonyl group.
2-Aminobenzoic acid: Contains an amino group but lacks the nitro group.
4-Aminobenzoic acid: Contains an amino group but lacks the nitro and carbonyl groups.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound in research and industry .
Properties
CAS No. |
1566-82-1 |
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Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(19)11-3-1-2-4-12(11)16-14(20)15-9-5-7-10(8-6-9)17(21)22/h1-8H,(H,18,19)(H2,15,16,20) |
InChI Key |
DMUIQBFHSGYVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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